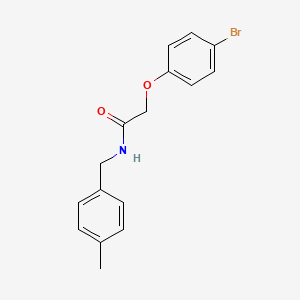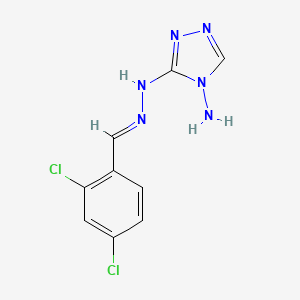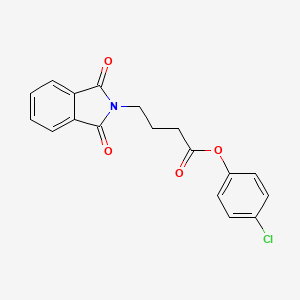![molecular formula C16H16F3NO B5827783 1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine](/img/structure/B5827783.png)
1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine is a compound that features both methoxy and trifluoromethyl functional groups. These groups are known for their significant impact on the chemical properties and reactivity of the molecule. The presence of the trifluoromethyl group, in particular, is notable for its influence on the compound’s stability and biological activity.
Mechanism of Action
Target of Action
It’s known that the compound is an organic intermediate , which suggests it may interact with various biological targets depending on the specific context of its use.
Mode of Action
As an organic intermediate, it likely interacts with its targets through chemical reactions, potentially altering their structure or function .
Biochemical Pathways
It has been reported that it can be used in the synthesis of certain compounds , suggesting it may play a role in various biochemical pathways depending on the context.
Pharmacokinetics
As an organic intermediate, its bioavailability would likely depend on the specific conditions of its use, including factors such as dosage, route of administration, and the presence of other compounds .
Result of Action
As an organic intermediate, its effects would likely depend on the specific context of its use .
Action Environment
The action, efficacy, and stability of (4-methoxybenzyl)[3-(trifluoromethyl)benzyl]amine can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or substances .
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its role in modulating biological pathways involved in disease.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Comparison with Similar Compounds
1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine can be compared with other compounds that feature similar functional groups, such as:
1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine: This compound has a similar structure but with an ethyl group instead of a methylene group, which can affect its reactivity and biological activity.
1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propanamine: The presence of a propyl group can further influence the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial contexts.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-21-15-7-5-12(6-8-15)10-20-11-13-3-2-4-14(9-13)16(17,18)19/h2-9,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAXCASHTZURJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5827707.png)
![2-methyl-3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5827723.png)

![N-cyclohexyl-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B5827732.png)

![4-bromo-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5827747.png)
![8-methoxy-4-methyl-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5827756.png)
![N-[2-(acetylamino)phenyl]-3,4-diethoxybenzamide](/img/structure/B5827765.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylcyclohexanamine](/img/structure/B5827769.png)
![1-(4-{4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5827770.png)
![2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B5827777.png)

